Tfmb-R-2-HG
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Overview
Description
Preparation Methods
Tfmb-R-2-HG is synthesized through a series of chemical reactions involving trifluoromethoxybenzene and ®-2-hydroxyglutarate. The synthetic route typically involves the esterification of ®-2-hydroxyglutarate with trifluoromethoxybenzene under specific reaction conditions. Industrial production methods often involve the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Tfmb-R-2-HG undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions involve replacing one functional group in this compound with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tfmb-R-2-HG has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.
Biology: Studied for its effects on cellular processes and its role in leukemogenesis.
Medicine: Investigated for its potential therapeutic applications in treating AML and other cancers.
Industry: Used in the production of high-purity chemicals and as a research tool in various industrial applications .
Mechanism of Action
Tfmb-R-2-HG exerts its effects by inhibiting α-ketoglutarate-dependent dioxygenases, including lysine demethylases and DNA hydroxylases. This inhibition alters the epigenetic landscape of cancer cells, leading to changes in gene expression and promoting leukemogenesis. The molecular targets and pathways involved include the TET family of 5-methylcytosine hydroxylases and the jumonji-domain-containing family of histone demethylases .
Comparison with Similar Compounds
Tfmb-R-2-HG is unique compared to other similar compounds due to its cell membrane permeability and its specific role in AML. Similar compounds include:
Tfmb-S-2-HG: The (S)-enantiomer of 2-hydroxyglutarate, which does not promote leukemogenesis.
®-2-Hydroxyglutarate: The non-modified version of this compound, which is less cell membrane-permeable.
α-Ketoglutarate: A structurally similar compound that does not have the same carcinogenic properties .
This compound’s unique properties make it a valuable tool in scientific research and a potential target for therapeutic interventions in AML.
Properties
Molecular Formula |
C13H11F3O4 |
---|---|
Molecular Weight |
288.22 g/mol |
IUPAC Name |
[3-(trifluoromethyl)phenyl]methyl 5-oxooxolane-2-carboxylate |
InChI |
InChI=1S/C13H11F3O4/c14-13(15,16)9-3-1-2-8(6-9)7-19-12(18)10-4-5-11(17)20-10/h1-3,6,10H,4-5,7H2 |
InChI Key |
UXTLNUGKDZMPTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC1C(=O)OCC2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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